2-Propoxyethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O4S and a molecular weight of 258.33 g/mol . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-Propoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 2-propoxyethanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Propoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2-propoxyethanol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Wissenschaftliche Forschungsanwendungen
2-Propoxyethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Propoxyethyl 4-methylbenzenesulfonate primarily involves its role as a sulfonate ester. It acts as an electrophile in substitution reactions, where the sulfonate group can be replaced by various nucleophiles. This property makes it valuable in organic synthesis for introducing different functional groups into molecules .
Vergleich Mit ähnlichen Verbindungen
2-Propoxyethyl 4-methylbenzenesulfonate can be compared with other sulfonate esters such as:
2-Hydroxyethyl 4-methylbenzenesulfonate: Similar in structure but with a hydroxyl group instead of a propoxy group.
2-Methoxyethyl 4-methylbenzenesulfonate: Contains a methoxy group instead of a propoxy group.
4-Methylbenzenesulfonic Acid: The parent sulfonic acid without the ester group.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the variations in their alkyl or aryl groups.
Eigenschaften
Molekularformel |
C12H18O4S |
---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
2-propoxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
CUEIJYXBPFSYAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.